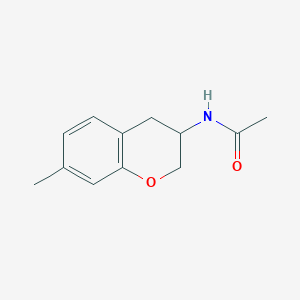
Acetamide, N-(3,4-dihydro-7-methyl-2H-1-benzopyran-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Methylchroman-3-yl)acetamide is a chemical compound belonging to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, specifically, has a chroman ring substituted with a methyl group at the 7th position and an acetamide group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Methylchroman-3-yl)acetamide typically involves the reaction of 7-methylchroman-3-amine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the acylation process. The product is then purified using recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of N-(7-Methylchroman-3-yl)acetamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(7-Methylchroman-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-(7-Methylchroman-3-yl)acetamide N-oxide.
Reduction: 7-Methylchroman-3-amine.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(7-Methylchroman-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(7-Methylchroman-3-yl)acetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N-(7-Hydroxychroman-3-yl)acetamide
- N-(7-Methoxychroman-3-yl)acetamide
- N-(7-Ethylchroman-3-yl)acetamide
Uniqueness
N-(7-Methylchroman-3-yl)acetamide is unique due to the presence of a methyl group at the 7th position of the chroman ring. This structural feature can influence the compound’s biological activity and its interaction with molecular targets, making it distinct from other similar compounds .
Properties
CAS No. |
54444-92-7 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(7-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-8-3-4-10-6-11(13-9(2)14)7-15-12(10)5-8/h3-5,11H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
IRBCFYKKIMZSNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(CO2)NC(=O)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















